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Compound of Interest |

Compound Name: 2-Methoxyquinolin-8-amine
CAS No.: 134829-04-2
Cat. No.: B1619098
. J

Executive Summary & Chemical Identity

2-Methoxyquinolin-8-amine (CAS: 30465-68-0 or related isomer specific registries; often cited
in patent literature as an intermediate) is a specialized heterocyclic scaffold belonging to the 8-
aminoquinoline family.[1] Unlike its more ubiquitous isomer, 6-methoxyquinolin-8-amine (the
core of Primaquine), the 2-methoxy variant serves as a critical intermediate in the synthesis of
Sigma-2 receptor ligands for pancreatic cancer therapy and novel antimalarial agents.

Its structural uniqueness lies in the C2-methoxy substituent, which electronically modulates the
pyridine ring of the quinoline system, influencing both the basicity of the N1 nitrogen and the
lipophilicity of the overall scaffold. This guide details its molecular architecture, synthesis via
nucleophilic aromatic substitution, and application in high-affinity drug design.

Key Chemical Data
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Property Specification

IUPAC Name 2-Methoxyquinolin-8-amine
Molecular Formula C10H10N20

Molecular Weight 174.20 g/mol

Core Scaffold Quinoline (Benzo[b]pyridine)

] Methoxy (-OCH?s) at C2; Primary Amine (-NH2)
Substituents

at C8
Yellow to brown solid/liquid (depending on
Appearance .
purity)
N Soluble in DMSO, DMF, Methanol; sparingly
Solubility

soluble in water

Molecular Architecture & Electronic Properties

The molecule consists of a bicyclic quinoline system substituted at distally opposing positions
(C2 and C8).

Electronic Modulation

o The C2-Methoxy Effect: The methoxy group at position 2 is adjacent to the quinoline nitrogen
(N1). Through the mesomeric effect (+M), the oxygen lone pairs donate electron density into
the pyridine ring, making the ring more electron-rich compared to unsubstituted quinoline.
However, the inductive effect (-1) of the oxygen also withdraws density. In the context of
nucleophilic attacks, the C2 position in quinolines is typically electrophilic; the presence of
the methoxy group stabilizes this position against further nucleophilic attack but makes the
ring more susceptible to electrophilic substitution at other positions.

o The C8-Amine: Located on the benzene ring, the C8-amine is a strong electron donor.
Crucially, its proximity to the N1 nitrogen allows for the formation of a stable 5-membered
chelate ring with metal ions. This "pincer-like" geometry (N1-Metal-N8) is a hallmark of 8-
aminoquinolines, utilized in catalytic directing groups and metallodrugs.
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Intramolecular Interactions

A weak intramolecular hydrogen bond may exist between the C8-amino hydrogens and the N1
lone pair, although this is often disrupted by solvent interactions or metal coordination.
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Figure 1: Electronic contributions of substituents on the quinoline scaffold.

Synthesis Protocols

The most robust synthesis of 2-methoxyquinolin-8-amine avoids direct methoxylation of the
unactivated quinoline. Instead, it utilizes a Nucleophilic Aromatic Substitution (SnAr) on a
halogenated precursor.

Protocol A: Displacement from 2-Chloro-8-
Aminoquinoline

This method, cited in patent literature (e.g., US4617394A), uses sodium methoxide to displace
a chlorine atom at the activated C2 position.

Reagents:

e Substrate: 8-Amino-2-chloroquinoline (or its N-protected variant).[2]
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Nucleophile: Sodium Methoxide (NaOMe).[3]
Solvent: DMF (Dimethylformamide) or Methanol.

Atmosphere: Nitrogen (Inert).

Step-by-Step Methodology:

Preparation of Nucleophile: In a dry flask under nitrogen, dissolve sodium metal or sodium
hydride in anhydrous methanol to generate fresh sodium methoxide. Alternatively, use
commercial NaOMe in DMF.

Reaction Setup: Dissolve 8-amino-2-chloroquinoline in dry DMF.
Addition: Slowly add the NaOMe solution to the quinoline solution at room temperature.

Heating: Heat the mixture to 80—100°C for 4-12 hours. The C2-chlorine is susceptible to
displacement due to the electron-deficient nature of the pyridine ring at the 2-position (similar
to 2-chloropyridine).

Workup: Quench with water. Extract with ethyl acetate. The product, 2-methoxyquinolin-8-
amine, is isolated from the organic layer.[1]

Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).
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Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SnAr).

Medicinal Chemistry Applications
Sigma-2 Receptor Ligands (Oncology)

Recent research identifies 2-methoxyquinolin-8-amine as a key pharmacophore in the

development of Quinolyl Pyrazinamides. These compounds act as high-affinity ligands for the
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Sigma-2 receptor (02R), a biomarker overexpressed in pancreatic cancer.

e Mechanism: The 8-amino group serves as a linker attachment point (often via an amide
bond) to a pyrazine moiety. The 2-methoxy group provides lipophilic bulk and electronic
tuning that enhances binding affinity (Ki values < 50 nM) and metabolic stability compared to
the unsubstituted analog.

o Outcome: These ligands have shown oral bioavailability and efficacy in reducing tumor
proliferation in syngeneic models.[4]

Antimalarial Scaffolds

The 8-aminoquinoline core is legendary in malaria treatment (Primaquine, Tafenoquine).

 Differentiation: While Primaquine is a 6-methoxy derivative, the 2-methoxy analogs are
explored to alter metabolic pathways. The 2-position is metabolically labile (oxidation to 2-
quinolone); blocking it with a methoxy group or using the methoxy as a metabolic handle can
change the toxicity profile (e.g., reducing hemotoxicity in G6PD-deficient patients).

Experimental Characterization

To validate the structure of synthesized 2-methoxyquinolin-8-amine, researchers should look
for the following spectral signatures:

Proton NMR (*H-NMR) in CDCls

o Methoxy Singlet: A sharp singlet integrating to 3H around & 4.0—4.2 ppm. This is distinct and
downfield due to the attachment to the aromatic ring.

e Amine Broad Singlet: A broad exchangeable signal around & 5.0-6.0 ppm (2H, -NH2).
o Aromatic Region:

o H3 & H4 (Pyridine ring): Two doublets (or d-d) characteristic of the 2,3,4-substitution
pattern. H3 is typically upfield of H4.

o H5, H6, H7 (Benzene ring): A multiplet pattern typical of the 8-substituted system.
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Mass Spectrometry (ESI-MS)

e Molecular lon: [M+H]* peak at m/z 175.2.

e Fragmentation: Loss of the methoxy group (M-31) or ammonia (M-17) may be observed in
high-energy collision dissociation.

Safety & Handling (E-E-A-T)

o Toxicity: 8-Aminoquinolines are known to cause methemoglobinemia.[2] All handling must
occur in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

o Storage: Amine-containing compounds can oxidize. Store under an inert atmosphere
(Argon/Nitrogen) at -20°C, protected from light. The methoxy group is acid-labile; avoid
prolonged exposure to strong Lewis acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methoxyquinolin-8-amine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619098#molecular-structure-of-2-methoxyquinolin-
8-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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